![molecular formula C21H23N7O2 B2638274 N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide CAS No. 946261-43-4](/img/structure/B2638274.png)
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide
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Overview
Description
The compound “N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a morpholino group, a phenylamino group, a triazinyl group, and an acetamide group . These groups are common in many medicinally important heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The morpholino group, phenylamino group, triazinyl group, and acetamide group each contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make it relatively soluble in polar solvents .Scientific Research Applications
Antimicrobial Activities
A considerable volume of research has been conducted on derivatives of triazine compounds, which show promising antimicrobial properties. For instance, studies have synthesized various triazine derivatives that were evaluated for their antibacterial effectiveness against different bacterial strains, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. These compounds demonstrated significant activity, highlighting the potential of N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide derivatives in developing new antibacterial agents (Abdulrahman S. Alharbi, N. A. Alshammari, 2019).
Antifungal Properties
The triazine scaffold has also been explored for its antifungal properties. Certain derivatives have been identified to exhibit fungicidal effects against Candida species, including Candida albicans, along with activity against other fungi such as Aspergillus species. These findings suggest the utility of these compounds in the development of broad-spectrum antifungal agents, with modifications enhancing their plasma stability and retaining in vitro activity (D. Bardiot, K. Thevissen, K. De Brucker, et al., 2015).
Anticancer Activity
Research into the anticancer potential of triazine derivatives has uncovered compounds with notable efficacy against cancer cell lines. For example, certain 4-aryl-6-cycloamino-1,3,5-triazin-2-amines exhibited potent antileukemic activity, demonstrating the versatility of the triazine core in the design of anticancer therapeutics. These studies contribute to the ongoing exploration of novel chemotherapeutic agents with specific molecular targeting capabilities (A. Dolzhenko, Muhammad Syafiq Bin Shahari, Ahmad Junaid, et al., 2021).
Fluorescent Brightening Agents
Apart from biomedical applications, triazine derivatives have been synthesized for use as fluorescent brightening agents on various textiles. This application demonstrates the chemical versatility and utility of triazine compounds beyond pharmaceuticals, highlighting their importance in industrial applications as well (B. Modi, 1993).
Mechanism of Action
Target of Action
The primary target of N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide is the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Mode of Action
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide acts as a potent and selective ATP-competitive inhibitor of mTOR . It binds to the ATP-binding cleft of mTOR, thereby preventing the phosphorylation and activation of its downstream targets .
Biochemical Pathways
The inhibition of mTOR by N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide affects several biochemical pathways. It leads to the downregulation of the PI3K/Akt/mTOR pathway, which is often upregulated in many types of cancer . This results in the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability .
Result of Action
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide has shown significant anti-tumor proliferation activity against various cancer cell lines . It inhibits the clonal formation and migration of cancer cells, induces cell cycle arrest in the G0/G1 phase, and promotes apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-15(29)22-17-7-9-18(10-8-17)24-20-25-19(23-16-5-3-2-4-6-16)26-21(27-20)28-11-13-30-14-12-28/h2-10H,11-14H2,1H3,(H,22,29)(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJBVZSUOVKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide |
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